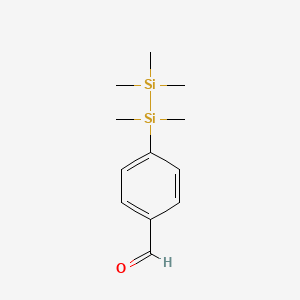
4-(Pentamethyldisilanyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pentamethyldisilanyl)benzaldehyde is an organosilicon compound with the molecular formula C12H20OSi2 and a molecular weight of 236.4576 . This compound is characterized by the presence of a benzaldehyde group attached to a pentamethyldisilanyl group, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentamethyldisilanyl)benzaldehyde typically involves the reaction of benzaldehyde derivatives with pentamethyldisilanyl reagents under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction between benzaldehyde and pentamethyldisilanyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM), at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality. The use of advanced catalysts and automated systems can further enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Pentamethyldisilanyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: 4-(Pentamethyldisilanyl)benzoic acid
Reduction: 4-(Pentamethyldisilanyl)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives
Aplicaciones Científicas De Investigación
4-(Pentamethyldisilanyl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Pentamethyldisilanyl)benzaldehyde involves its interaction with various molecular targets and pathways. The pentamethyldisilanyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylbenzaldehyde: Similar structure but with a trimethylsilyl group instead of a pentamethyldisilanyl group.
4-Methylthio benzaldehyde: Contains a methylthio group instead of a pentamethyldisilanyl group.
Uniqueness
4-(Pentamethyldisilanyl)benzaldehyde is unique due to the presence of the pentamethyldisilanyl group, which imparts distinct electronic and steric effects. This group enhances the compound’s stability and reactivity compared to similar compounds with smaller silyl groups .
Propiedades
Número CAS |
137031-87-9 |
|---|---|
Fórmula molecular |
C12H20OSi2 |
Peso molecular |
236.46 g/mol |
Nombre IUPAC |
4-[dimethyl(trimethylsilyl)silyl]benzaldehyde |
InChI |
InChI=1S/C12H20OSi2/c1-14(2,3)15(4,5)12-8-6-11(10-13)7-9-12/h6-10H,1-5H3 |
Clave InChI |
NEJCUBIDSVZCHT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)

![5-[4-(Benzyloxy)phenyl]-1H-indole](/img/structure/B12843911.png)

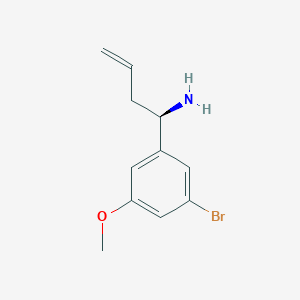
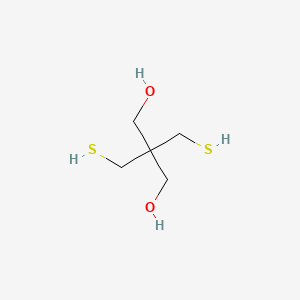
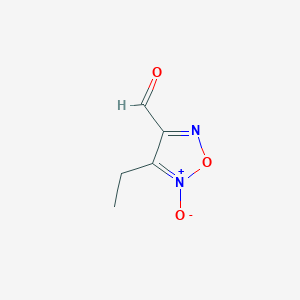
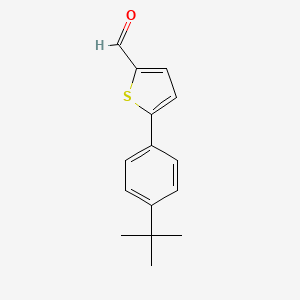
![2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride](/img/structure/B12843933.png)
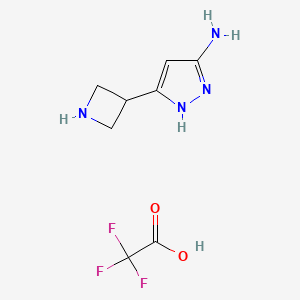
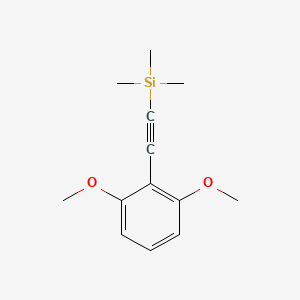
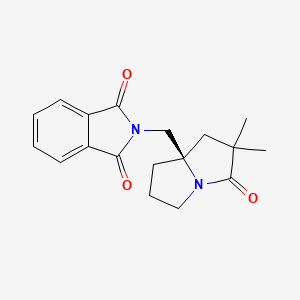
![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carbaldehyde](/img/structure/B12843951.png)

